Para-hydroxy Atorvastatine, Sel de Calcium

Vue d'ensemble

Description

Para-Hydroxy Atorvastatin Calcium Salt is a calcium salt form of para-Hydroxy Atorvastatin, a drug primarily used to treat high cholesterol and triglyceride levels in the blood . It is a potent and selective competitive inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis .

Synthesis Analysis

An improved kilogram-scale synthesis of atorvastatin calcium salt has been developed that affords >99.5% product purities . Key improvements include isolating the pure product of the ketal deprotection step as a crystalline solid, and using a convenient ethyl acetate extraction procedure to isolate the pure atorvastatin calcium at the ester hydrolysis and counter-ion exchange step .

Molecular Structure Analysis

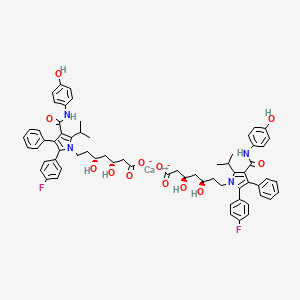

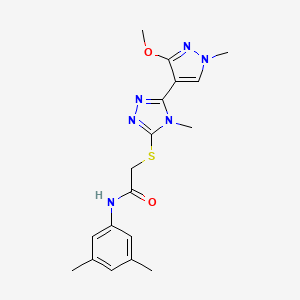

The molecular formula of para-Hydroxy Atorvastatin Calcium Salt is C33H34FN2O6 • 1/2Ca . The molecular weight is 1189.3564064 .

Chemical Reactions Analysis

Atorvastatin is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 to form 4-hydroxy atorvastatin . The conversion of an advanced ketal ester intermediate to atorvastatin calcium is hampered by several process issues, particularly at the final stage where the hemi-calcium salt is obtained .

Physical and Chemical Properties Analysis

Para-Hydroxy Atorvastatin Calcium Salt is a crystalline solid . It is soluble in DMF at 25 mg/ml, in DMF:PBS (pH 7.2) (1:9) at 0.1 mg/ml, in DMSO at 15 mg/ml, and in Ethanol at 0.5 mg/ml .

Applications De Recherche Scientifique

Prévention des Maladies Cardiovasculaires

L'atorvastatine, lorsqu'elle est métabolisée en para-hydroxy atorvastatine, exerce ses effets hypolipidémiants en inhibant la HMG-CoA réductase. Cette réduction de la synthèse du cholestérol contribue à prévenir les maladies cardiovasculaires, notamment les crises cardiaques et les accidents vasculaires cérébraux. Le composé y parvient en abaissant les taux de cholestérol LDL (lipoprotéines de basse densité) dans le sang, qui sont associés à l'athérosclérose et à la formation de plaques .

Modélisation Pharmacocinétique

La para-hydroxy atorvastatine est un substrat précieux pour les études pharmacocinétiques. Les chercheurs l'utilisent pour développer des modèles pharmacocinétiques basés sur la physiologie (PBPK). Ces modèles aident à prédire le comportement des médicaments dans différentes populations, en tenant compte de facteurs tels que le métabolisme, les transporteurs et la solubilité. Comprendre les propriétés pharmacocinétiques de la para-hydroxy atorvastatine permet d'optimiser les schémas posologiques et les plans de traitement individualisés .

Interactions Médicamenteuses

La para-hydroxy atorvastatine est métabolisée par l'isoforme CYP3A4 du cytochrome P450 (CYP). Ses interactions avec d'autres médicaments qui utilisent également cette voie peuvent avoir un impact sur sa pharmacocinétique. Les chercheurs étudient les interactions potentielles pour garantir une co-administration sûre et efficace avec d'autres médicaments .

Amélioration de la Biodisponibilité

Des études explorent des stratégies pour améliorer la biodisponibilité de la para-hydroxy atorvastatine. Des approches de formulation, telles que les formulations à base de lipides ou les nanoparticules, visent à améliorer sa solubilité et son absorption. Ces efforts contribuent à de meilleurs résultats thérapeutiques et à la compliance des patients .

Évaluation du Métabolite Actif

La para-hydroxy atorvastatine est un métabolite actif de l'atorvastatine. Les chercheurs étudient sa contribution à l'effet thérapeutique global. Comprendre la puissance relative de ce métabolite permet d'optimiser le dosage et de minimiser les effets indésirables .

Développement de Méthodes Analytiques

Les chercheurs développent des méthodes analytiques sensibles et spécifiques pour quantifier la para-hydroxy atorvastatine dans des échantillons biologiques (par exemple, le plasma). La chromatographie liquide haute performance couplée à la spectrométrie de masse en tandem (HPLC-MS/MS) est couramment utilisée pour une quantification précise .

Mécanisme D'action

Target of Action

The primary target of para-Hydroxy Atorvastatin Calcium Salt, like other statins, is the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver .

Mode of Action

Para-Hydroxy Atorvastatin Calcium Salt acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it prevents the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This results in decreased hepatic cholesterol production .

Biochemical Pathways

The inhibition of HMG-CoA reductase leads to a decrease in the production of several compounds involved in lipid metabolism and transport, including cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) . This ultimately leads to a reduction in the levels of these lipoproteins in the blood .

Pharmacokinetics

The pharmacokinetic properties of para-Hydroxy Atorvastatin Calcium Salt involve complex processes. It is metabolized by the cytochrome P450 (CYP) isoform CYP3A4 . The active metabolites, ortho-hydroxy atorvastatin (2OH-ATS) and para-hydroxy atorvastatin (4OH-ATS), are equipotent to the parent compound and are responsible for 70% of the HMG-CoA reductase inhibitory activity of Atorvastatin .

Safety and Hazards

Orientations Futures

In the last decade, numerous bioanalytical procedures have been developed for the quantification of atorvastatin in different biological samples using liquid chromatographic techniques . Advancement in technology has developed several new and advanced sample preparation approaches like dispersive liquid-liquid extraction, microextraction by packed sorbent, which have high recovery rates than conventional procedures . This may be consulted as an informative tool to support the optimization of new bioanalytical methods for the quantification of atorvastatin .

Analyse Biochimique

Biochemical Properties

Para-Hydroxy Atorvastatin Calcium Salt plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, particularly the HMG-CoA reductase, an enzyme that plays a crucial role in cholesterol synthesis . The interaction between Para-Hydroxy Atorvastatin Calcium Salt and HMG-CoA reductase results in the inhibition of this enzyme, thereby reducing cholesterol levels .

Cellular Effects

Para-Hydroxy Atorvastatin Calcium Salt has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it reduces cell death induced by oxygen-glucose deprivation in primary rat cortical neurons and increases phosphorylation of cAMP-response-element-binding protein in GABAergic neurons .

Molecular Mechanism

The molecular mechanism of action of Para-Hydroxy Atorvastatin Calcium Salt involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . It binds to the active site of HMG-CoA reductase, inhibiting its function and leading to decreased cholesterol synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Para-Hydroxy Atorvastatin Calcium Salt change over time. It exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Para-Hydroxy Atorvastatin Calcium Salt vary with different dosages in animal models . Lower doses are typically effective in reducing cholesterol levels, while higher doses may lead to adverse effects .

Metabolic Pathways

Para-Hydroxy Atorvastatin Calcium Salt is involved in the cholesterol biosynthesis pathway . It interacts with the enzyme HMG-CoA reductase, a key player in this pathway .

Transport and Distribution

Para-Hydroxy Atorvastatin Calcium Salt is transported and distributed within cells and tissues . It is believed to interact with various transporters or binding proteins, which may affect its localization or accumulation .

Subcellular Localization

Given its role in inhibiting HMG-CoA reductase, it is likely to be found in the endoplasmic reticulum where this enzyme is located .

Propriétés

IUPAC Name |

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(4-hydroxyphenyl)carbamoyl]-3-phenyl-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C33H35FN2O6.Ca/c2*1-20(2)31-30(33(42)35-24-12-14-25(37)15-13-24)29(21-6-4-3-5-7-21)32(22-8-10-23(34)11-9-22)36(31)17-16-26(38)18-27(39)19-28(40)41;/h2*3-15,20,26-27,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;;+2/p-2/t2*26-,27-;/m11./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYIWEMFVBXVPDU-MNSAWQCASA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)O.[Ca+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H68CaF2N4O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1187.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265989-44-4 | |

| Record name | (3R,5R)-7-[5-(4-(Fluorophenyl)-2,3-dihydro-3-(1-methylethyl)-2-oxo-4-phenyl-3-[(phenylamino)carbonyl]-1H-pyrrol-1-yl]-3,5-dihydroxy-heptanoic acid calcium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(morpholino)methanone](/img/structure/B2454204.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)butanamide](/img/structure/B2454205.png)

![2-{[2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]sulfanyl}-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2454206.png)

![N-{2-[4-(dimethylamino)phenyl]-2-(4-phenylpiperazin-1-yl)ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B2454211.png)

![N-(4-fluorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2454217.png)

![2-methyl-3-{[3-(morpholin-4-yl)propyl]carbamoyl}naphtho[1,2-b]furan-5-yl acetate](/img/structure/B2454219.png)

![3-(3-chlorophenyl)-8-methoxy-1-(3-methoxybenzyl)-5-methyl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-dione](/img/no-structure.png)

![Benzyl 3-methylene-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2454225.png)